Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a sulfonyl group, and a bromo-fluoro phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Bromination and Fluorination: The bromo and fluoro substituents on the phenyl ring can be introduced through halogenation reactions using bromine and fluorine sources, respectively.
Esterification: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the ester moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be applied for hydrolysis reactions.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include alcohols or amines.
Hydrolysis: Products include carboxylic acids.
Scientific Research Applications
Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bromo and fluoro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate can be compared with similar compounds such as:
Ethyl 1-[(4-chloro-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate: Similar structure but with a chlorine substituent instead of bromine.
Ethyl 1-[(4-bromo-2-chlorophenyl)sulfonyl]-4-piperidinecarboxylate: Similar structure but with a chlorine substituent instead of fluorine.
Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-morpholinecarboxylate: Similar structure but with a morpholine ring instead of piperidine.
These compounds share similar chemical properties but may exhibit different biological activities and binding affinities due to variations in their substituents and ring structures.
Properties
Molecular Formula |
C14H17BrFNO4S |
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Molecular Weight |
394.26 g/mol |
IUPAC Name |
ethyl 1-(4-bromo-2-fluorophenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H17BrFNO4S/c1-2-21-14(18)10-5-7-17(8-6-10)22(19,20)13-4-3-11(15)9-12(13)16/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
ZKOCRNWPUNMKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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